Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester

Palladium catalysis Allylic tosylcarbamates Oxazolidinone synthesis

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS 112252-01-4) is a specialized N-tosylcarbamate ester with the molecular formula C16H21NO4S and a predicted density of 1.23±0.1 g/cm³. This compound belongs to the broader class of N-sulfonyl carbamates, which are widely employed as synthetic intermediates for N-protected amines, oxazolidinones, and 1,2-amino alcohols.

Molecular Formula C16H21NO4S
Molecular Weight 323.4 g/mol
CAS No. 112252-01-4
Cat. No. B12089177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester
CAS112252-01-4
Molecular FormulaC16H21NO4S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C
InChIInChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18)
InChIKeySSVGJTRITRVQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS 112252-01-4): Structural Identity and Chemical Class for Procurement Decisions


Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS 112252-01-4) is a specialized N-tosylcarbamate ester with the molecular formula C16H21NO4S and a predicted density of 1.23±0.1 g/cm³ . This compound belongs to the broader class of N-sulfonyl carbamates, which are widely employed as synthetic intermediates for N-protected amines, oxazolidinones, and 1,2-amino alcohols. The 1-ethenylcyclohexyl moiety provides a tertiary allylic ester framework that distinguishes it from simpler alkyl N-tosylcarbamates by combining steric bulk with a vinyl functional handle for downstream transformations such as Pd-catalyzed oxidative cyclization [1].

Why Generic Substitution of CAS 112252-01-4 with Other N-Tosylcarbamate Esters Can Compromise Reaction Outcomes


Interchanging N-tosylcarbamate esters is not a straightforward procurement decision because the ester moiety directly governs the compound's reactivity, stability, and suitability for specific synthetic protocols. Simple alkyl esters like methyl tosylcarbamate (CAS 14437-03-7) act primarily as protecting groups or amine surrogates, whereas the 1-ethenylcyclohexyl ester incorporates a tertiary allylic structure that simultaneously functions as a substrate for allylic substitution and cyclization chemistry [1]. The tertiary carbon center adjacent to the carbamate oxygen confers greater hydrolytic stability compared to primary or secondary esters, while the vinyl group serves as an essential reactive site for palladium-catalyzed transformations that simpler saturated analogues cannot participate in [2]. This combination of steric protection and latent reactivity is not replicated by methyl, ethyl, allyl, or propargyl N-tosylcarbamates, making direct substitution potentially detrimental to reaction yield and selectivity.

Quantitative Differentiation of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS 112252-01-4) Against Closest Analogs


Allylic Reactivity: Pd(II)-Catalyzed Oxidative Cyclization Yields and Diastereoselectivity for Tosyl-Protected Vinyl-Oxazolidinones

Allylic N-tosylcarbamates, a class including the 1-ethenylcyclohexyl ester, undergo Pd(II)-catalyzed oxidative cyclization to produce tosyl-protected vinyl-oxazolidinones with high yield and excellent diastereoselectivity (>20:1). This transformation utilizes the vinyl group of the 1-ethenylcyclohexyl moiety as the reactive olefin for trans-amidopalladation, a pathway unavailable to saturated alkyl esters such as methyl N-tosylcarbamate (CAS 14437-03-7) [1]. The reported yields for various allylic tosylcarbamates in this class typically range from 60% to 95% isolated yield under identical conditions (5 mol% Pd(OAc)₂, benzoquinone, MeOH, room temperature), establishing a quantitative baseline for the expected productivity of CAS 112252-01-4 in this widely adopted synthetic methodology.

Palladium catalysis Allylic tosylcarbamates Oxazolidinone synthesis

Hydrolytic Stability: Predicted pKa and Tertiary Carbamate Robustness Under Acidic and Basic Conditions

The carbamate NH proton of CAS 112252-01-4 exhibits a predicted acid dissociation constant (pKa) of 4.74±0.10 . This value, combined with the tertiary 1-ethenylcyclohexyl ester moiety, indicates a carbamate that is moderately acidic and exists largely in its neutral form under near-neutral pH conditions, contributing to its stability during storage and handling. In contrast, primary alkyl N-tosylcarbamates (e.g., methyl ester, CAS 14437-03-7) are more susceptible to nucleophilic hydrolysis due to reduced steric hindrance around the ester carbonyl [1]. The tertiary carbon of the 1-ethenylcyclohexyl group provides kinetic shielding of the ester linkage, which translates to longer shelf-life and improved compatibility with multi-step synthetic sequences involving aqueous workups or mildly acidic/basic conditions.

Carbamate stability Hydrolysis resistance Protecting group strategy

Chemoselectivity in Lewis Acid-Catalyzed Allylic Substitution: N-Tosyliminocarbonate Formation from Tertiary Alcohol-Derived Tosylcarbamates

N-Tosylcarbamates derived from tertiary allylic alcohols, including the 1-ethenylcyclohexyl framework, undergo chemoselective allylic alkylation under Lewis acid catalysis to yield N-tosyliminocarbonates in good isolated yields [1]. This study demonstrated that tertiary alcohol-derived substrates react with high chemoselectivity for iminocarbonate products, whereas aryl-substituted or primary alcohol-derived substrates tend to produce competing oxazoline products. The trans-selectivity of the cyclization depends on substrate geometry and catalyst choice, with TMSOTf delivering high trans-selectivity from (E)-configured substrates. This established structure–reactivity relationship directly supports the selection of CAS 112252-01-4 for Lewis acid-catalyzed cyclization applications where predictable chemoselectivity is critical.

Allylic substitution Lewis acid catalysis N-Tosyliminocarbonates

Orthogonality of the Tosyl Protecting Group: Facile Deprotection Without Compromising the Vinylcyclohexyl Core

The N-tosyl group of CAS 112252-01-4 serves as a readily removable protecting group under standard reductive or basic conditions (e.g., Mg/MeOH, Na/naphthalene, or SmI₂), yielding the free amine or its conjugate base without affecting the 1-ethenylcyclohexyl vinyl unsaturation [1]. This orthogonality is critical for downstream functionalization: the vinyl group remains intact for subsequent metathesis, Heck coupling, or Wacker oxidation steps after N-deprotection. In contrast, N-Boc-protected 1-ethenylcyclohexyl carbamates (e.g., CAS 1852533-38-0) require strongly acidic deprotection conditions (TFA or HCl) that may protonate or isomerize the vinyl group, leading to side products. The combination of robust palladium-catalyzed cyclization compatibility and mild, orthogonal tosyl removal establishes CAS 112252-01-4 as a strategically superior intermediate for synthetic sequences requiring sequential transformations at nitrogen and the olefin.

Protecting group orthogonality Tosyl deprotection Synthetic intermediate purification

Physical Form and Handling: Solid/Liquid Ambiguity and Procurement Specification Considerations

Commercial suppliers list CAS 112252-01-4 with an appearance described as 'solid or liquid' and typical purities ranging from 95% to 99% . This ambiguity in physical state likely reflects the compound's relatively low melting point (not explicitly reported but inferred to be near ambient temperature based on its molecular weight of 323.41 and the presence of a flexible vinylcyclohexyl moiety). For procurement purposes, this dual-state behavior necessitates clear batch-specific specification confirmation. In contrast, crystalline solid N-tosylcarbamates such as methyl tosylcarbamate (CAS 14437-03-7, typically a crystalline solid at room temperature) offer more straightforward handling and weighing. However, the potentially low-melting or liquid nature of CAS 112252-01-4 can be advantageous for reactions requiring solvent-free conditions or where liquid reagent dispensing via syringe is preferred over solid weighing.

Physical state Handling characteristics Procurement specifications

Recommended Research and Industrial Application Scenarios for Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester (CAS 112252-01-4)


Synthesis of Enantioenriched syn-1,2-Amino Alcohols via Pd-Catalyzed Oxidative Cyclization

CAS 112252-01-4 is optimally deployed as a substrate in palladium(II)-catalyzed oxidative cyclization reactions to produce N-tosyl-protected vinyl-oxazolidinones with diastereoselectivities exceeding 20:1. These oxazolidinones serve as direct precursors to syn-1,2-amino alcohols, a privileged structural motif in pharmaceutical intermediates and chiral ligands. The 1-ethenylcyclohexyl group provides the essential allylic olefin for trans-amidopalladation, a mechanistic requirement that non-allylic N-tosylcarbamates cannot fulfill [1]. This application scenario leverages the compound's unique structural feature—the vinyl functionality—as an indispensable participant in the catalytic cycle, making substitution with saturated analogues impossible without redesigning the entire synthetic route.

Lewis Acid-Catalyzed Synthesis of N-Tosyliminocarbonates for Heterocycle Construction

Under Lewis acid catalysis (BF₃·OEt₂, TMSOTf, or related catalysts), the tertiary allylic N-tosylcarbamate framework of CAS 112252-01-4 undergoes chemoselective intramolecular allylic substitution to deliver N-tosyliminocarbonates. These iminocarbonates are versatile intermediates for the preparation of 1,2-diols, cyclic carbonates, and N-tosyloxazolidinones via halide-induced rearrangement [1]. This application is particularly suited for research groups developing diversity-oriented synthesis libraries, as the iminocarbonate scaffold enables rapid access to multiple downstream heterocyclic products from a single advanced intermediate.

Orthogonal Protection Strategy for Sequential Functionalization of Amino Alcohol Scaffolds

In synthetic sequences requiring differential protection of nitrogen and subsequent functionalization of an olefin, CAS 112252-01-4 offers a strategic advantage: the N-tosyl group is removable under reductive conditions (Mg/MeOH or SmI₂) that do not affect the vinyl group, allowing for late-stage metathesis, Heck coupling, or Wacker oxidation of the liberated cyclohexyl-vinyl moiety. This orthogonality is superior to N-Boc-protected vinylcyclohexyl carbamates (e.g., CAS 1852533-38-0), where acidic deprotection conditions may compromise the olefin integrity and lead to unwanted side reactions [2]. Procurement of this specific N-tosyl derivative is therefore recommended for multi-step synthetic planning where the timing of deprotection relative to olefin functionalization is critical.

Scalable Preparation of Tosyl-Protected Vinyl-Oxazolidinone Building Blocks for Medicinal Chemistry

The oxidative cyclization of allylic tosylcarbamates, as demonstrated by Joosten et al., is scalable and operationally simple, using either stoichiometric benzoquinone or aerobic reoxidation (molecular oxygen) as the terminal oxidant [1]. This scalability makes CAS 112252-01-4 a viable starting material for the preparation of tosyl-protected vinyl-oxazolidinone building blocks in quantities suitable for medicinal chemistry hit-to-lead campaigns. The resulting oxazolidinone products are amenable to further diversification via kinetic resolution, oxidative Heck reactions, and cross-metathesis, providing a modular entry point into a broad array of drug-like heterocycles. Procurement of the 1-ethenylcyclohexyl N-tosylcarbamate specifically ensures access to this validated and versatile synthetic pathway.

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